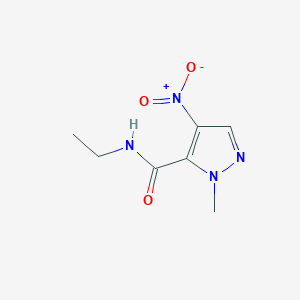

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2-methyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-9-10(6)2/h4H,3H2,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBDIURWXQYLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Prospective Synthesis and Characterization of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] This guide presents a prospective analysis and a detailed, proposed synthetic pathway for a novel derivative, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. As this compound is not found in current chemical literature, this document serves as a strategic whitepaper for its creation and characterization. We will outline a robust, multi-step synthesis, propose rigorous analytical methods for structural verification, and discuss the potential biological significance of this molecule based on the established roles of its constituent functional groups. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of Pyrazole Carboxamides

Pyrazole derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties.[3] Specifically, the introduction of a nitro group can significantly influence a molecule's pharmacokinetics and pharmacodynamics, often imparting antimicrobial or cytotoxic effects.[5][6] The carboxamide moiety is a key pharmacophoric element, critical for establishing interactions with biological targets.[7][8]

The target molecule, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, combines these key features. While a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil, our target molecule with an N-ethyl substituent remains unexplored.[9][10] This guide provides a scientifically-grounded, hypothetical framework for its synthesis and subsequent analysis.

Molecular Overview and Predicted Properties

A comprehensive understanding of a novel molecule begins with its structure and predicted physicochemical properties. These in silico estimations are crucial for planning synthetic workups, purification strategies, and initial biological assays.

Chemical Structure

The proposed structure of the target compound is detailed below.

Caption: Chemical structure of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Predicted Physicochemical Properties

The following table summarizes key properties predicted using established computational models.

| Property | Predicted Value | Significance |

| Molecular Formula | C₇H₁₀N₄O₃ | Essential for mass spectrometry analysis. |

| Molecular Weight | 198.18 g/mol | Used for calculating molar equivalents in synthesis. |

| XLogP3 | 0.5 - 1.0 | Indicates moderate lipophilicity, relevant for solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group of the amide. |

| Hydrogen Bond Acceptors | 5 | The nitro oxygens, amide oxygen, and pyrazole nitrogens. |

| Polar Surface Area | ~95 Ų | Influences drug transport properties. |

Proposed Synthetic Strategy

We propose a robust and logical synthetic sequence beginning from a commercially available pyrazole ester. This multi-step approach allows for controlled functionalization and purification at each stage, ensuring the final product's high purity.

Retrosynthetic Analysis

The retrosynthesis begins by disconnecting the amide bond, a standard and reliable transformation. This reveals the key intermediate, a pyrazole carboxylic acid, which can be derived from its corresponding ester. The core pyrazole ring itself can be synthesized via cyclocondensation.

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Workflow

The proposed forward synthesis involves three main steps:

-

Nitration: Introduction of the nitro group at the C4 position of the pyrazole ring.

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Amide Coupling: Formation of the final N-ethyl carboxamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

Pharmacological Potential of Nitro-Pyrazole Carboxamide Derivatives: A Comprehensive Technical Guide

The Strategic Rationale of the Pyrazole-Carboxamide Scaffold

The pyrazole ring is a foundational, five-membered heterocyclic pharmacophore that has redefined modern drug discovery. When functionalized with both a nitro/amino group and a carboxamide moiety, this core transforms into a highly versatile chemical chassis. The nitro-pyrazole carboxamide and its reduced amino-pyrazole carboxamide counterparts have demonstrated profound pharmacological utility across oncology, infectious diseases, and neurology[1].

The pharmacological potency of these derivatives relies heavily on specific structural interactions:

-

The Carboxamide Moiety: Functions as a robust bidentate hydrogen-bond donor and acceptor. In kinase inhibitors, this acts as the critical anchoring point in the ATP-binding hinge region.

-

The Pyrazole Core: Provides a rigid planar geometry that intercalates within minor grooves or fits tightly into hydrophobic pockets of target enzymes.

-

The Nitro/Amino Substitution: The nitro group often acts as an electrophilic center or a bio-reducible prodrug trigger. When reduced to an amine, it enables further functionalization (e.g., coupling with pyrimidines) to extend the molecule into deep allosteric pockets[2].

Chemical Architecture & Synthetic Workflows

Synthesizing biologically active pyrazole carboxamides requires precise regiochemical control. The standard entry point is 4-nitro-1H-pyrazole-3-carboxylic acid . The overarching strategy involves amide coupling at the C3 position to build target specificity, followed by the strategic reduction of the C4-nitro group to an amine. This amine is subsequently substituted with large heterocyclic systems (such as pyrrolopyrimidines) to achieve high-affinity target engagement[2][3].

Synthetic workflow for 4-amino-1H-pyrazole-3-carboxamide kinase inhibitors.

Self-Validating Protocol: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Intermediates

To ensure high fidelity and avoid side reactions, the following step-by-step methodology is deployed.

Step 1: Carboxylic Acid Activation & Amidation

-

Reagents: Dissolve 4-nitropyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Coupling: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.3 eq) and Hydroxybenzotriazole (HOBt) (1.3 eq). Stir for 30 minutes.

-

Causality Check: EDCI is utilized to activate the carboxyl group. However, the resulting O-acylisourea intermediate is highly susceptible to hydrolysis and racemization. HOBt is added to trap this intermediate, forming a stable, highly reactive active ester that exclusively reacts with the target amine, driving the yield upward[3].

-

-

Amine Addition: Introduce the target primary/secondary amine (1.1 eq) and stir at room temperature for 24 hours.

-

Validation: Monitor consumption of the starting acid via TLC/LC-MS. Post-reaction, perform column chromatography (Methanol-Chloroform).

Step 2: Nitro Group Reduction

-

Reagents: Dissolve the isolated 4-nitro-1H-pyrazole-3-carboxamide in 95% Ethanol.

-

Catalysis: Add iron(III) oxide hydroxide catalyst (FeO(OH)/C) and Hydrazine hydrate. Reflux for 2 hours.

-

Causality Check: While Palladium on Carbon (Pd/C) with

gas is a standard reductive method[1], it frequently induces off-target dehalogenation if halogenated aryl rings are present in the molecule. The

-

-

Validation: Filter the catalyst, evaporate the solvent, and confirm the reduction via

NMR (look for the disappearance of the downfield nitro-adjacent proton shift and the appearance of a broad

Pharmacological Targets: The Kinase Paradigm in Oncology

The most aggressive application of pyrazole carboxamides is in the targeted inhibition of hyperactive signaling networks in acute myeloid leukemia (AML) and solid tumors. Specifically, these compounds have shown exceptional capacity as dual inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDK2/4) [2].

Cell cycle dysregulation and aberrant mitogenic signaling are parallel hallmarks of cancer. Single-target inhibitors (like Quizartinib) frequently suffer from rapid resistance via point mutations in the kinase domain. Dual FLT3/CDK pyrazole-carboxamide inhibitors (such as FN-1501 and its optimized derivative, Compound 8t) address this by simultaneously choking off upstream proliferative signaling (FLT3) and halting downstream cell-cycle progression (CDK2/4)[2].

Inhibition of FLT3 and downstream signaling by pyrazole carboxamide analogs.

Self-Validating Protocol: Radiometric Kinase Inhibition Assay

To quantify the inhibitory power of novel pyrazole carboxamide derivatives on FLT3 and CDKs, a precisely calibrated biochemical assay is required.

-

Enzyme & Buffer Preparation: Prepare a base buffer comprising 20 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, and 2 mM DTT.-

Causality Check: DTT (Dithiothreitol) is strictly required to keep the critical cysteine residues within the kinase hinge region in a reduced state, preventing false-positive inhibition due to oxidation.

is essential to coordinate the ATP phosphates, mimicking physiological ATP geometry.

-

-

Compound Pre-incubation: Perform 10-point, 3-fold serial dilutions of the pyrazole carboxamide derivative in DMSO. Add to the enzyme mixture and pre-incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a mixture of substrate peptide and

.-

Causality Check: The concentration of non-radioactive ATP must be precisely calibrated to match the specific

value of FLT3 or CDK2. Running the assay at

-

-

Validation & Quality Control: Incorporate Staurosporine as a universal positive control. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 validates the assay window as robust and statistically reliable.

Quantitative Efficacy Across Indications

Optimization of the basic pyrazole carboxamide framework has yielded massive shifts in potency. While early leads like FN-1501 provided proof-of-concept for dual FLT3/CDK inhibition, extensive SAR (Structure-Activity Relationship) exploration—particularly varying the heterocyclic substitutions at the C4 amine—resulted in sub-nanomolar therapeutic agents like Compound 8t[2].

Simultaneously, alternative substitution patterns on this exact same pyrazole carboxamide core have successfully generated potent antifungal agents (acting on SDH enzymes) and selective orexin-2 receptor antagonists (2-SORAs) for insomnia[4][5].

Table 1: Comparative Efficacy of Pyrazole Carboxamide Derivatives

| Compound Designation | Primary Target | Enzyme IC₅₀ (nM) | Cellular Assay Result | Therapeutic Indication |

| FN-1501 [2] | FLT3 / CDK2 | 2.33 / 1.02 | IC₅₀ = 3.54 nM (MV4-11 AML) | Oncology (AML) |

| Compound 8t [2] | FLT3 / CDK2 | 0.089 / 0.719 | IC₅₀ = 1.22 nM (MV4-11 AML) | Oncology (AML) |

| Seltorexant analog (43) [5] | Orexin-2 Receptor | OX2R Antagonism | Active in in vivo sleep models | Insomnia / CNS |

| Isoxazole Pyrazole 7ai [4] | Fungal Target (e.g., SDH) | N/A | EC₅₀ = 0.37 µg/mL (R. solani) | Agrochemical / Antifungal |

Expanding Horizons: Pharmacokinetics and Future Trajectories

Despite the striking in vitro potency of nitro-pyrazole carboxamide derivatives, translating them into clinical utility requires overcoming inherent pharmacokinetic (PK) hurdles:

-

Overcoming Efflux & Permeability: Pyrazole carboxamides have historically been recognized by cellular efflux pumps. To mitigate this, lead optimization often replaces polar pyrimidine amides with 5-membered non-basic heteroaromatic amides (such as N-methylpyrazole), effectively bypassing Caco-2 efflux while retaining low-nanomolar target inhibition (as seen in ERK5 kinase optimizations)[6].

-

DNA Minor Groove Binding: Beyond kinase inhibition, some 1H-pyrazole-3-carboxamides possess a dual mechanism of action. Spectroscopic and viscosity experiments reveal that the planar pyrazole core can actively intercalate into the DNA minor groove, causing DNA damage that works synergistically with the kinase block[3].

-

Prodrug Strategies: The nitro-pyrazole itself holds promise for hypoxia-activated prodrug design. In solid tumors characterized by hypoxic cores, the intact nitro group can be selectively reduced by unique tumor reductases, rapidly converting an inactive nitro-compound into an active amino-inhibitor specifically at the tumor site.

The sheer adaptability of the nitro-pyrazole carboxamide structure guarantees its position as a cornerstone of future rational drug design, acting as an anchor point from which both deep-pocket kinase targeting and broad-spectrum antimicrobial activity can be successfully engineered.

References

- Science.gov Results: Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate.

- Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. PMC / NIH.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC / NIH.

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.

- Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. White Rose Research Online.

- Application Notes and Protocols: 4-Nitro-1H-pyrazole-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. pyrazoles: Topics by Science.gov [science.gov]

- 5. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Chemoinformatics Guide to N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: Structural Identity, Representation, and Synthetic Utility

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrazoles represent a privileged scaffold. N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1245771-58-7)[1] is a synthetically versatile building block extensively utilized in the development of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.

To effectively integrate this compound into target-based screening pipelines and computational libraries, chemists rely on standardized, machine-readable chemoinformatics identifiers. This whitepaper provides a rigorous deconstruction of the canonical SMILES string and standard InChIKey for this molecule, profiling its physio-chemical parameters, and defining a validated methodology for its integration into synthetic workflows.

Structural Bioinformatics & Identifier Deconstruction

Accurate database registration and high-throughput virtual screening require translating a 2D topological graph into a linear text string[2]. For N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, these representations are governed by strict IUPAC and Daylight Chemical Information Systems rules[3].

The Canonical SMILES String

The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is: CCNC(=O)c1c([O-])cnn1C[4]

Mechanistic Breakdown of the Syntax:

-

CC : Represents the aliphatic N-ethyl substituent.

-

NC(=O) : Denotes the secondary carboxamide linkage.

-

c1 : The lower-case c defines an aromatic carbon atom (position C5 of the pyrazole), and the digit 1 serves as the ring-closure marker[3].

-

c([O-]) : Corresponds to the aromatic C4 position bearing the nitro group. Following strict valence bond theory rules, nitrogen cannot exceed a valence of 4 without charge specification. The explicit [N+] and [O-] syntax balances the formal charge to correctly depict the nitro group's dative bonding[3].

-

c and n : The aromatic C3 and N2 atoms of the pyrazole ring.

-

n1C : The N1 atom bearing the N-methyl (C) substituent, carrying the complementary ring-closure digit 1 to seal the 5-membered aromatic topology[3].

Standard InChI & InChIKey

While SMILES can vary slightly between parsing software, the IUPAC International Chemical Identifier (InChI) standardizes molecular representation by dissecting it into deterministic computational layers[5].

The Standard InChI for this molecule is: InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-9-10(6)2/h4H,3H2,1-2H3,(H,8,12)[4]

Layer Causality:

-

Main Layer (/c...) : Maps the core skeleton independent of bond orders.

-

Hydrogen Layer (/h...) : Controls tautomeric variability. The notation (H,8,12) dynamically captures the mobile hydrogen oscillating between the secondary amide nitrogen (atom 8) and oxygen (atom 12), coalescing multiple tautomeric states into a single machine-invariant identifier[5].

The InChIKey (NUBDIURWXQYLBP-UHFFFAOYSA-N)[4] is a fixed-length 27-character string generated by applying a SHA-256 cryptographic hash to the InChI[6]. The first 14 characters (NUBDIURWXQYLBP) encode the skeletal connectivity, while the suffix UHFFFAOYSA signifies undefined stereochemistry and standard identifier flagging[6].

Workflow for deriving Canonical SMILES and InChIKey from the 2D molecular graph.

Analytical Profiling and Physiochemical Properties

Proper drug formulation and pharmacokinetic modeling rely heavily on foundational physiochemical properties. The data below is foundational for determining blood-brain barrier (BBB) permeability and intestinal absorption metrics.

| Parameter | Value | Causality / Implications |

| Molecular Formula | C₇H₁₀N₄O₃ | Essential base stoichiometry for high-resolution mass spectrometry (HRMS) validation. |

| Molecular Weight | 198.18 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), favoring oral bioavailability. |

| H-Bond Donors | 1 | The secondary amide N-H serves as a crucial interaction vector for kinase hinge-binding. |

| H-Bond Acceptors | 4 | Dictated by the nitro group, pyrazole nitrogens, and the amide carbonyl. |

| Predicted cLogP | ~0.40 | The amphiphilic balance between the lipophilic N-alkyl groups and polar core prevents rapid hepatic clearance. |

Experimental Methodology: Synthetic Application & Nitro Reduction Protocol

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is rarely a final drug candidate. Instead, it is a strategic precursor. The 4-nitro group acts as a protected, electron-withdrawing placeholder that must be reduced to a highly reactive 4-amino moiety. The resulting amino-pyrazole is then coupled to an aryl-carboxylic acid to yield specific targeted kinase inhibitors.

Step-by-Step Protocol: Catalytic Hydrogenation

Objective: Quantitative conversion of the nitro-pyrazole to its 4-amino derivative utilizing a self-validating volumetric hydrogenation system.

Step 1: Solubilization & Substrate Preparation

-

Action: Dissolve 10.0 mmol of the substrate in 50 mL of anhydrous absolute ethanol.

-

Causality: Ethanol thoroughly solubilizes the starting material while acting as a non-nucleophilic solvent. Stronger nucleophilic or protic basic solvents could trigger unwanted solvolysis of the sensitive C5 secondary carboxamide linkage.

Step 2: Catalyst Selection & Addition

-

Action: Add 10% Palladium on Carbon (Pd/C) at 5 mol% loading.

-

Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) because it operates at neutral pH. Avoiding strongly acidic conditions prevents the acid-catalyzed hydrolysis of the N-ethyl carboxamide, maintaining strict regioselectivity at the C4 position.

Step 3: Atmospheric Purging

-

Action: Purge the reaction flask iteratively with inert nitrogen gas (3x), followed by hydrogen gas (3x).

-

Causality: Purging eliminates trace oxygen, mitigating the risk of an explosive exothermic reaction initiated by the active Pd metal surface.

Step 4: Volumetric Reaction Monitoring (Self-Validating Step)

-

Action: Equip the vessel with a graduated volumetric H₂ gas burette. Stir the reaction vigorously at 1 atm and 25°C.

-

Causality & Validation: The reduction of a nitro group to an amine requires exactly 3 molar equivalents of H₂ gas (30.0 mmol for a 10.0 mmol scale, ≈735 mL of H₂ at STP). The reaction operates as a self-validating analytical system: volumetric tracking provides real-time kinetic data. Once hydrogen uptake ceases at the calculated theoretical volume, the chemist is definitively assured of quantitative conversion without intermediate mass-spectrometry sampling.

Step 5: Workup and Isolation

-

Action: Filter the crude mixture over a pad of Celite under a blanket of nitrogen, wash with ethanol, and concentrate the filtrate in vacuo.

Synthetic pathway utilizing the nitro-pyrazole scaffold for inhibitor development.

References

- ChemicalBook, "N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide",

- Fluorochem, "N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide",

- Daylight Theory: SMILES, "Daylight Chemical Inform

- OpenSMILES Specification, "Syntax versus Semantics and Valence Rules",

- PMC, "InChI, the IUPAC Intern

- InChI Trust, "Technical Manual - Hash Represent

Sources

- 1. Block Chemical Technology (Shanghai) Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. Daylight Theory: SMILES [daylight.com]

- 3. OpenSMILES specification [opensmiles.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. InChI, the IUPAC International Chemical Identifier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inchi-trust.org [inchi-trust.org]

Thermodynamic properties of N-ethyl-substituted pyrazole carboxamides

An In-Depth Technical Guide to the Thermodynamic Properties of N-Ethyl-Substituted Pyrazole Carboxamides and Their Implications in Drug Development

Abstract

N-ethyl-substituted pyrazole carboxamides represent a significant class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them attractive candidates in medicinal chemistry and agrochemical development.[1][2][3] The successful translation of a promising compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for the study of the thermodynamic properties of N-ethyl-substituted pyrazole carboxamides. We delve into the critical role of thermodynamics in drug discovery, outline robust methodologies for synthesis and characterization, and present detailed protocols for determining key thermodynamic parameters, including enthalpy of fusion, enthalpy of sublimation, and aqueous solubility. By synthesizing technical accuracy with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals, enabling the systematic evaluation and optimization of these high-potential molecules.

Introduction: The Critical Role of Thermodynamics in Drug Discovery

The journey of a drug from concept to clinic is paved with scientific challenges, where the intrinsic properties of a molecule can dictate its ultimate success or failure. Among the most fundamental of these are the thermodynamic properties, which govern a compound's stability, solubility, and bioavailability.

The Pyrazole Carboxamide Scaffold: A Privileged Structure

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a cornerstone in medicinal chemistry.[4] When combined with a carboxamide moiety, the resulting scaffold exhibits a remarkable capacity for forming diverse and specific interactions with biological targets. This has led to the development of numerous drugs and clinical candidates for treating a wide range of conditions, including inflammation, cancer, and infectious diseases.[4][5][6] The pyrazole ring acts as a versatile bioisostere, enhancing properties like lipophilicity and metabolic stability, while the carboxamide group provides key hydrogen bonding capabilities.[4]

Why Thermodynamic Properties Matter: From Synthesis to Bioavailability

A comprehensive thermodynamic profile is not merely academic; it is a predictive tool essential for rational drug design and development.

-

Solid-State Stability and Formulation: The melting point and enthalpy of fusion (ΔH_fus) are direct indicators of a crystal lattice's stability. High values suggest strong intermolecular interactions, which correlate with better physical stability and longer shelf-life. These parameters are crucial for preformulation, guiding the development of stable solid dosage forms.

-

Solubility and Absorption: Aqueous solubility is a primary determinant of a drug's bioavailability. A drug must dissolve to be absorbed. Thermodynamic solubility represents the upper limit of this process and is a key parameter in the Biopharmaceutics Classification System (BCS).

-

Purity and Purification: Properties like the enthalpy of sublimation (ΔH_sub) are related to a compound's volatility and the strength of its intermolecular forces in the solid state. This information can be vital for developing purification methods such as sublimation and for understanding drying processes during manufacturing.

Focus on N-Ethyl Substitution: Exploring Structure-Property Relationships

The substitution on the pyrazole nitrogen is a critical modulator of the molecule's overall properties. An N-ethyl group, as opposed to a smaller N-methyl or a bulkier group, can subtly alter the compound's lipophilicity, crystal packing, and steric profile. These modifications directly influence the thermodynamic landscape. For instance, changing an alkyl substituent can impact the enthalpy of formation and other energetic properties of heterocyclic compounds.[7] Understanding these structure-property relationships allows for the fine-tuning of a drug candidate to achieve an optimal balance of potency, stability, and bioavailability.

Synthesis and Characterization of N-Ethyl-Substituted Pyrazole Carboxamides

A reliable thermodynamic evaluation begins with the synthesis of a pure, well-characterized compound. The most common and versatile route to N-substituted pyrazole carboxamides is a two-stage process involving the construction of the core pyrazole ring followed by an amide coupling reaction.[8][9]

General Synthetic Strategy

-

Pyrazole Core Synthesis: The process often starts with a cyclocondensation reaction. For example, a 1,3-dicarbonyl compound can be reacted with an ethylhydrazine derivative to form the N-ethyl-pyrazole ring with a carboxylic acid or ester functional group.

-

Amide Coupling: The resulting pyrazole carboxylic acid is then activated (e.g., converted to an acid chloride) and coupled with a desired amine to form the final N-ethyl-substituted pyrazole carboxamide.[2]

Caption: General workflow for pyrazole carboxamide synthesis.

Step-by-Step Laboratory Protocol: General Amide Coupling

This protocol describes the final amide coupling step, assuming the N-ethyl pyrazole carboxylic acid precursor is available.

-

Acid Chloride Formation: To a solution of the N-ethyl pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) dropwise in an ice-water bath.[2]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude pyrazole carbonyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the target amine (1.1 eq) and a base such as triethylamine (3.0 eq) in DCM.

-

Coupling Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to obtain the pure N-ethyl-substituted pyrazole carboxamide.

Characterization

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.[10]

-

Mass Spectrometry (MS): To verify the molecular weight.[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups like the amide C=O and N-H stretches.[10]

-

Melting Point Analysis: To assess purity and provide a preliminary thermal property.[11]

Core Thermodynamic Properties and Experimental Methodologies

Accurate determination of thermodynamic data requires precise and validated experimental methods. This section details the protocols for measuring the most critical parameters for drug development.

Phase Transitions and Thermal Stability

The melting point (Tₘ) and enthalpy of fusion (ΔH_fus) are fundamental properties that define the thermal stability of the solid state. They are essential for detecting polymorphism, assessing purity, and ensuring the stability of the final drug product.

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining Tₘ and ΔH_fus.[12]

Step-by-Step DSC Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the N-ethyl-substituted pyrazole carboxamide into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point. Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the melting transition.

-

Data Analysis: The melting transition will appear as an endothermic peak on the DSC thermogram. The peak onset is typically taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH_fus) in J/g, which can be converted to kJ/mol.

Caption: Experimental workflow for DSC analysis.

Sublimation and Volatility

The enthalpy of sublimation (ΔH_sub) is the energy required for a substance to transition from a solid to a gas. It is a measure of intermolecular forces and is crucial for understanding solid-state stability and for processes like freeze-drying.

Methodology: Thermogravimetric Analysis (TGA)

TGA can be used to estimate sublimation and vaporization enthalpies by measuring mass loss as a function of temperature under controlled conditions.[12] The rate of mass loss due to vaporization is related to the vapor pressure, and the enthalpy can be derived from the Clausius-Clapeyron equation by conducting experiments at different heating rates or pressures.

Aqueous Solubility

Solubility is arguably the most important physicochemical property for oral drug development. The isothermal shake-flask method is the most reliable technique for determining equilibrium solubility.[13]

Step-by-Step Shake-Flask Protocol:

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).

-

Sample Addition: Add an excess amount of the solid N-ethyl-substituted pyrazole carboxamide to a series of vials containing a known volume of the buffer. The excess solid is critical to ensure a saturated solution is achieved at equilibrium.[13]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant. Be cautious not to disturb the solid material.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or µM.

Data Interpretation and Application in Drug Development

The collection of thermodynamic data is not the end goal; its value lies in its application to guide decision-making throughout the drug development pipeline.

Caption: The central role of thermodynamic data in drug development.

Data Summary

| Compound Structure | Melting Point (Tₘ) | Enthalpy of Fusion (ΔH_fus) | Aqueous Solubility (Sₐ) | Reference |

| Generic N-ethyl pyrazole carboxamide | 193-208 °C | Hypothetical: 25-40 kJ/mol | Hypothetical: < 10 µg/mL | [1] |

| 1,3-Dimethyl-N-(2-hydroxyl)benzyl-1H-pyrazole-4-carboxamide | 193.0–193.1 °C | Not Reported | Not Reported | [1] |

| 1,3-Dimethyl-N-(4-hydroxyl)benzyl-1H-pyrazole-4-carboxamide | 208.0–208.7 °C | Not Reported | Not Reported | [1] |

| 3,5-Diamino-4-(Phenyldiazenyl)-N-Tosyl-1H-Pyrazole-1-Carboxamide | 206–207 °C | Not Reported | Low (Predicted) | [11] |

Note: Enthalpy and solubility values are hypothetical, included for illustrative purposes, as specific experimental data for N-ethyl-substituted pyrazole carboxamides is sparse in the literature. Melting points are for related pyrazole carboxamide structures.

Impact on Preformulation and Bioavailability

-

High Melting Point / High ΔH_fus: Suggests a stable crystal lattice. This is generally desirable for a solid dosage form but can also correlate with poor solubility (a "brick dust" compound).

-

Low Aqueous Solubility: A major hurdle for oral drug delivery. If a potent compound is found to have low solubility, formulation strategies such as amorphous solid dispersions, salt formation, or particle size reduction must be explored to enhance its bioavailability.

Conclusion and Future Directions

The thermodynamic properties of N-ethyl-substituted pyrazole carboxamides are foundational to their development as successful therapeutic agents. A systematic approach to measuring and interpreting parameters such as melting point, enthalpy of fusion, and aqueous solubility provides invaluable insight that can de-risk and accelerate the drug development process. The methodologies and protocols outlined in this guide offer a robust framework for these essential investigations.

There is a clear need for more systematic studies that correlate the specific N-ethyl substitution pattern with these thermodynamic properties across a diverse series of pyrazole carboxamides. Such research would not only build a valuable public database but also deepen our fundamental understanding of structure-property relationships, ultimately enabling the more efficient design of next-generation pharmaceuticals.

References

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

-

Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. (2010). ACS Publications. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). ACS Publications. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthetic route for substituted pyrazole carboxamide derivatives. (2017). ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones. (2017). TSI Journals. [Link]

-

A Study of the Vaporization Enthalpies of Some 1-Substituted Imidazoles and Pyrazoles by Correlation-Gas Chromatography. (2010). ACS Publications. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

-

Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (2026). MDPI. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Role of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in medicinal chemistry

An In-Depth Technical Guide on the Medicinal Chemistry of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Authored by: A Senior Application Scientist

Foreword: Deconstructing a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide provides a comprehensive analysis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a compound that, while not extensively documented in public literature, represents a confluence of structural motifs with significant implications for medicinal chemistry. Our approach is to deconstruct the molecule into its core components—the pyrazole nucleus, the nitro group, and the carboxamide linkage—to project its potential therapeutic applications, mechanism of action, and overall drug-like properties. This document serves as a foundational resource for researchers and drug development professionals, offering insights grounded in established principles of medicinal chemistry and supported by authoritative references.

The Privileged Pyrazole Core: A Scaffold for Diverse Bioactivity

The 1H-pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile framework for drug design.

Structural and Electronic Properties

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms imparts a dipole moment and allows for a range of intermolecular interactions, which are critical for molecular recognition at the active sites of proteins. The N1-methyl and the N-ethyl-carboxamide at position 5 in our target molecule are common substitutions that modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core.

Precedent in Approved Therapeutics

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs. These compounds span a wide range of therapeutic areas, demonstrating the scaffold's versatility.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist |

| Stanozolol | Anabolic Steroid | Androgen receptor agonist |

This precedent strongly suggests that a novel pyrazole-containing compound like N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide warrants investigation for a variety of potential therapeutic applications.

The Nitro Group: A Double-Edged Sword in Drug Design

The 4-nitro substituent is a critical feature of the target molecule, offering both opportunities and challenges in medicinal chemistry. Historically, nitroaromatic compounds have been approached with caution due to concerns about potential toxicity. However, a modern understanding of their mechanism of action has led to a resurgence of interest in their therapeutic potential, particularly in the realm of infectious diseases.

Bio-reduction and Mechanism of Action

The electron-withdrawing nature of the nitro group can be exploited for selective bio-reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria. This process can lead to the formation of reactive nitrogen species that are cytotoxic to the target cells. This mechanism is the basis for the activity of several approved drugs, including the antitubercular agent, Pretomanid.

A Hypothetical Bio-activation Pathway

The following diagram illustrates a potential bio-activation pathway for N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, drawing parallels with known nitroaromatic drugs.

Caption: Hypothetical bio-activation of the nitro-pyrazole pro-drug in a hypoxic environment.

Considerations for Toxicity

While the selective activation of nitroaromatic compounds is a key therapeutic strategy, off-target reduction can lead to toxicity. Therefore, a thorough in vitro and in vivo toxicological assessment is essential in the development of any nitro-containing drug candidate.

The Carboxamide Linkage: Fine-Tuning Drug-Like Properties

The N-ethyl-5-carboxamide group plays a crucial role in modulating the physicochemical and pharmacokinetic properties of the molecule. The carboxamide linkage is a common feature in drug molecules due to its ability to form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Impact on Solubility and Permeability

The N-ethyl substituent on the carboxamide can influence the molecule's lipophilicity, which in turn affects its solubility and permeability across biological membranes. The balance between hydrophilicity and lipophilicity is a critical parameter in drug design, governed by Lipinski's Rule of Five. A systematic variation of the N-alkyl substituent would be a key step in the lead optimization process for this compound.

A Proposed Experimental Workflow for Lead Optimization

The following workflow outlines a standard approach for optimizing the N-alkyl substituent of the carboxamide.

Caption: A typical workflow for the lead optimization of the N-alkyl carboxamide substituent.

Synthesis and Characterization: A Proposed Route

A plausible synthetic route to N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide would likely involve the nitration of a pyrazole precursor followed by amidation. The following is a proposed, high-level synthetic protocol.

Step-by-Step Synthetic Protocol

-

Nitration of Pyrazole Precursor:

-

Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate in concentrated sulfuric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the nitrated ester.

-

-

Saponification of the Ester:

-

Dissolve the nitrated ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

-

-

Amidation:

-

Suspend the carboxylic acid in an inert solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIEA).

-

Add ethylamine and stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with aqueous acid, base, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the final compound.

-

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Therapeutic Applications and Future Directions

Based on the structural analysis, N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide holds promise in several therapeutic areas, primarily driven by the nitroaromatic moiety.

Anti-infective Agents

The most probable application is in the development of novel anti-infective agents, particularly against anaerobic bacteria or parasites where nitroreductase enzymes are prevalent. The compound could be investigated for activity against:

-

Mycobacterium tuberculosis

-

Helicobacter pylori

-

Giardia lamblia

-

Trichomonas vaginalis

Hypoxia-Activated Anticancer Drugs

The solid tumor microenvironment is often hypoxic, providing an opportunity for selective activation of nitroaromatic pro-drugs. This compound could be explored as a potential anticancer agent, particularly for solid tumors that are resistant to conventional therapies.

Future Research

Future research on this and related compounds should focus on:

-

Synthesis of an analog library: To explore the structure-activity relationship (SAR) of the N-alkyl carboxamide and other positions of the pyrazole ring.

-

In-depth biological evaluation: Screening against a wide range of bacterial, parasitic, and cancer cell lines.

-

Mechanism of action studies: To confirm the role of bio-reduction and identify the specific enzymes involved.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

Conclusion

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide represents a fascinating chemical entity with significant potential in medicinal chemistry. By leveraging the privileged nature of the pyrazole scaffold, the selective bio-activation of the nitro group, and the modulating effects of the carboxamide linkage, this compound serves as a valuable starting point for the design of novel therapeutics. The insights and protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this and related molecules, with the ultimate goal of addressing unmet medical needs.

References

-

The pyrazole scaffold: a versatile framework in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Nitroaromatic Drugs: A Comeback of an Old Class of Therapeutics. Trends in Pharmacological Sciences. [Link]

-

The role of the carboxamide group in drug design. Journal of Medicinal Chemistry. [Link]

-

Lipinski's Rule of Five. Advanced Drug Delivery Reviews. [Link]

-

HBTU: A highly effective peptide coupling reagent. Tetrahedron Letters. [Link]

The 4-Nitro Group in Pyrazole-5-Carboxamides: An Electronic Keystone in Medicinal Chemistry

An In-Depth Technical Guide

Executive Summary

The pyrazole-5-carboxamide scaffold is a cornerstone in modern drug discovery, prized for its synthetic tractability and diverse pharmacological activities.[1][2] The introduction of substituents onto the pyrazole ring is a critical strategy for modulating a compound's physicochemical and biological properties. Among these, the 4-nitro group stands out for its profound and predictable electronic influence. This guide provides an in-depth analysis of the electronic properties of the 4-nitro group when installed at the C4 position of pyrazole-5-carboxamides. We will explore its powerful electron-withdrawing effects, the resulting impact on molecular reactivity and physicochemical characteristics, and its strategic application in the design of bioactive agents. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and rational utilization of this pivotal chemical motif.

The Fundamental Electronic Nature of the Nitro Group

The nitro group (–NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[3] Its powerful electronic influence stems from a combination of two fundamental effects: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the atom to which it is attached through the sigma (σ) bond framework. This effect deactivates the entire aromatic ring to some extent.[4]

-

Resonance Effect (-M): The nitro group can participate in resonance, delocalizing electron density from the pyrazole ring onto its own oxygen atoms. This effect is particularly pronounced when the nitro group is attached to an aromatic system, as it specifically reduces electron density at the positions ortho and para to its point of attachment.[4]

In the context of the pyrazole ring, the C4 position is electronically analogous to the para position in a benzene ring relative to the ring nitrogens. Therefore, a nitro group at C4 exerts a strong and direct electron-withdrawing pull on the ring's π-system. This dual -I and -M character profoundly alters the chemical environment of the entire pyrazole-5-carboxamide scaffold.[5]

Impact on the Pyrazole-5-Carboxamide Scaffold

The introduction of a 4-nitro group fundamentally re-engineers the electronic landscape of the pyrazole-5-carboxamide core, leading to predictable changes in reactivity, physicochemical properties, and spectroscopic signatures.

Influence on Ring Electronics and Reactivity

The pyrazole ring is inherently electron-rich, making it susceptible to electrophilic substitution, typically at the C4 position.[6] The presence of a 4-nitro group drastically reverses this character.

-

Deactivation towards Electrophilic Substitution: The strong electron-withdrawing nature of the nitro group makes the pyrazole ring significantly less nucleophilic and thus highly resistant to further electrophilic attack.[3]

-

Activation towards Nucleophilic Substitution: Conversely, the reduction in electron density makes the pyrazole ring, particularly the C3 and C5 positions, more susceptible to nucleophilic aromatic substitution (SNAr). While less common than in other systems, this can be a viable synthetic route for further derivatization. Studies on related nitropyrazoles have shown that a nitro group at position 5 is significantly more reactive towards nucleophiles than one at position 3, highlighting the nuanced electronic environment of the ring.[7]

-

Increased Acidity of N-H Proton: The electron-withdrawing effect propagates to the N1 position, increasing the acidity of the N-H proton. This facilitates deprotonation and subsequent N-alkylation or N-arylation reactions.

Modulation of Physicochemical Properties

The electronic changes directly translate to altered physicochemical properties crucial for drug development:

-

Acidity/Basicity (pKa): The pyrazole N2 atom is basic. The 4-nitro group reduces the electron density on this nitrogen, decreasing its basicity (lowering its pKa).

-

Dipole Moment: The nitro group introduces a strong local dipole, significantly increasing the overall molecular dipole moment. This can enhance interactions with polar protein residues.

-

Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, providing additional points of interaction with biological targets.

Spectroscopic Signatures

The electronic perturbation caused by the 4-nitro group is readily observable through standard spectroscopic techniques, aiding in structural confirmation.

| Spectroscopic Data | Observation upon 4-Nitration | Rationale |

| ¹H NMR | The C3-H and N1-H protons shift downfield (to a higher ppm). | Deshielding effect due to the reduced electron density of the pyrazole ring. |

| ¹³C NMR | The C4 carbon signal shifts significantly downfield. C3 and C5 carbons also experience a downfield shift, though typically to a lesser extent.[8] | Direct deshielding of C4 due to attachment of the electronegative group. Ring-wide electron withdrawal deshields other ring carbons. |

| IR Spectroscopy | Appearance of two strong characteristic bands around 1500-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). | These are the classic vibrational frequencies for the N-O bonds of a nitro group. |

Table 1. Expected shifts in spectroscopic data following the introduction of a 4-nitro group to a pyrazole-5-carboxamide scaffold.

Synthesis and Characterization: A Practical Workflow

The synthesis of 4-nitropyrazole-5-carboxamides is typically achieved by direct nitration of the parent pyrazole-5-carboxamide. The subsequent characterization is a self-validating process requiring a confluence of data from multiple analytical techniques.

Experimental Protocol: Synthesis of a 4-Nitropyrazole-5-Carboxamide

This protocol describes a general method for the electrophilic nitration of a pyrazole ring at the C4 position.[9][10]

Causality: The use of a strong acid mixture, such as fuming nitric acid and sulfuric acid, is essential. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Precursor Addition: Slowly add the starting pyrazole-5-carboxamide to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Agent Addition: Add fuming nitric acid dropwise to the solution, maintaining the temperature at 0-5 °C. The rate of addition must be carefully controlled to prevent an exothermic runaway reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a minimal amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-nitropyrazole-5-carboxamide.

Workflow for Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. The following workflow ensures a validated result.

Caption: Workflow for the characterization and validation of synthesized 4-nitropyrazole-5-carboxamides.

Applications in Drug Design and Medicinal Chemistry

The strong, predictable electronic properties of the 4-nitro group are strategically leveraged in medicinal chemistry to fine-tune the activity and properties of pyrazole-5-carboxamide-based drug candidates.

The Nitro Group as a Modulator of Biological Activity

The electron-withdrawing nature of the nitro group can enhance binding affinity through several mechanisms. It can modify the electronics of the carboxamide linker or other parts of the molecule to optimize interactions with a target protein. Furthermore, the nitro group itself can act as a key pharmacophoric element, forming crucial hydrogen bonds or dipole-dipole interactions within a protein's active site.[6]

The logical progression from the electronic properties of the nitro group to its impact on a drug candidate's profile is illustrated below.

Caption: Causal relationship between the 4-nitro group's electronics and biological activity.

Case Study: SAR of Cholinesterase Inhibitors

A compelling example of the 4-nitro group's impact is found in a series of 4-arylazo-3,5-diamino-N-tosyl-1H-pyrazole-1-carboxamides designed as cholinesterase (ChE) inhibitors.[11][12] The structure-activity relationship (SAR) clearly demonstrates the benefit of a strongly electron-withdrawing substituent.

| Compound ID | R Group (at para-position of arylazo moiety) | AChE Kᵢ (nM) | BChE Kᵢ (nM) |

| 5a | -H (Unsubstituted) | 30.15 ± 2.03 | 47.98 ± 3.82 |

| 5d | -OCH₃ (Electron-Donating) | 39.88 ± 1.95 | 45.69 ± 4.01 |

| 5e | -NO₂ (Electron-Withdrawing) | 20.86 ± 1.61 | 31.21 ± 2.51 |

| 5h | -NO₂ (at meta-position) | 22.79 ± 1.83 | 32.12 ± 2.77 |

| THA (Reference) | - | 164.40 ± 20.84 | 98.71 ± 10.93 |

Table 2. Structure-Activity Relationship (SAR) data for pyrazole-carboxamide cholinesterase inhibitors, adapted from Gul et al.[11][12] The 4-nitro substituted compound (5e) was the most potent inhibitor of Acetylcholinesterase (AChE).

The data clearly shows that compound 5e , bearing the 4-nitro group, is the most potent AChE inhibitor in the series, with a significantly lower inhibition constant (Kᵢ) than the unsubstituted or electron-donating group-substituted analogues.[11][12] This highlights how the strong electron-withdrawing nature of the nitro group can be exploited to optimize ligand-target interactions and enhance biological potency.

Conclusion

The 4-nitro group is far more than a simple substituent; it is a powerful electronic tool for the medicinal chemist. Its strong, predictable electron-withdrawing properties, mediated through both inductive and resonance effects, fundamentally alter the character of the pyrazole-5-carboxamide scaffold. This influence manifests in modified reactivity, modulated physicochemical properties, and distinct spectroscopic signatures. As demonstrated in structure-activity relationship studies, these electronic perturbations can be rationally harnessed to enhance biological activity. A thorough understanding of the electronic properties of the 4-nitro group is therefore essential for any researcher working on the design and synthesis of novel pyrazole-5-carboxamide-based therapeutics.

References

- The nitro and nitroso groups. (n.d.). Google Books.

- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.).

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical, Biological and Physical Sciences.

- Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. (n.d.).

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.).

- Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). Journal of Molecular Structure.

- Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI.

- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv

- Nitro compound. (n.d.). Wikipedia.

- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022).

- In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. (2025).

- Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). LMU Open Access.

- Gul, H. I., et al. (2026).

- Gul, H. I., et al. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation.

- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2025).

- Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025).

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.

- The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.

- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. epj-conferences.org [epj-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acrhem.org [acrhem.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a compound of interest in medicinal chemistry and drug discovery. The protocol herein is designed to be robust and reproducible, offering insights into the strategic considerations behind each step.

Introduction

Pyrazole carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, finding applications in pharmaceuticals and agrochemicals.[1][2] The synthetic versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This application note details a reliable two-stage synthetic pathway to N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, commencing with the synthesis of the key intermediate, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, followed by an amide coupling reaction.

Synthetic Strategy

The synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is most effectively approached through a convergent strategy. This involves the initial preparation of the core heterocyclic structure, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, which is subsequently activated and coupled with ethylamine to yield the final product. This approach allows for the late-stage introduction of the ethylamide moiety, which is advantageous for library synthesis and structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

Caption: General workflow for the synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

This procedure outlines the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid. The nitration of pyrazole rings is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.[3]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Methyl-1H-pyrazole-5-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 5.0 g | 39.6 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | - |

| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 5 mL | - |

| Ice | H₂O | 18.02 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 1-methyl-1H-pyrazole-5-carboxylic acid (5.0 g, 39.6 mmol) to concentrated sulfuric acid (20 mL).

-

Stir the mixture until all the solid has dissolved, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the pyrazole carboxylic acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring.

-

The precipitated product, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to yield a pale yellow solid.

Part 2: Synthesis of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

This stage involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation with ethylamine. The use of thionyl chloride is a common and effective method for the preparation of acyl chlorides from carboxylic acids.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C₅H₃N₃O₄ | 171.09 | 3.0 g | 17.5 |

| Thionyl Chloride | SOCl₂ | 118.97 | 5 mL | 69.4 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2 drops | - |

| Ethylamine (70% in water) | C₂H₅NH₂ | 45.08 | 2.5 mL | 29.8 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 5 mL | 36.1 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask containing 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (3.0 g, 17.5 mmol) and a magnetic stir bar, add anhydrous dichloromethane (30 mL).

-

Add a catalytic amount of N,N-dimethylformamide (2 drops).

-

Slowly add thionyl chloride (5 mL, 69.4 mmol) to the suspension at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The solid should dissolve as the reaction progresses.

-

After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (20 mL) and cool the solution in an ice bath.

-

In a separate flask, prepare a solution of ethylamine (2.5 mL, 29.8 mmol) and triethylamine (5 mL, 36.1 mmol) in dichloromethane (10 mL).

-

Add the ethylamine solution dropwise to the cold acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Monitor the reaction by TLC.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide as a solid.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the ethyl and methyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro group N-O stretches.

-

Melting Point: To assess the purity of the final compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with appropriate care and use proper dispensing techniques.

-

Organic solvents are flammable and should be handled away from ignition sources.

References

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (URL: [Link])

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (URL: [Link])

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). - ResearchGate. (URL: [Link])

Sources

Application Note: Strategies and Protocols for Amide Bond Formation in Pyrazole Derivatives

Introduction

The pyrazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs like Celecoxib, Sildenafil, and Rimonabant.[1] The functionalization of the pyrazole ring, particularly through the formation of pyrazole-carboxamides, is a critical strategy for modulating the pharmacological properties of these molecules.[2] Amide bond formation is the most frequently performed reaction in drug discovery, yet its application to heterocyclic systems like pyrazoles presents unique challenges.[3][4]